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Clinical Trial Outcomes of Tandutinib in Glioblastoma

Trial Patient Key Efficacy - Conclusion &
o . Key Safety Findings
Description Population Results Reference
Monotherapy Recurrent PFS6: 13% (Trial Not specified in detail;  Lack of efficacy in
Glioblastoma stopped at interim  Maximum Tolerated unselected patient
(n=30 in Phase Il)  analysis for lack Dose (MTD) was 600  population [1]
of efficacy) [1] mg twice daily [1]

| Combination with Bevacizumab | Recurrent, Bevacizumab-naive Glioblastoma (n=41) | PFS6: 23%
Median PFS: 4.1 months Median OS: 11 months [2] | Common Grade >3 Toxicities: Hypertension
(17.1%), muscle weakness (17.1%), lymphopenia (14.6%), hypophosphatemia (9.8%) [2] | Efficacy similar

to bevacizumab monotherapy but with greater toxicity [2] |

Experimental Protocols from Key Studies

For your team's reference, here are the methodologies used in the trials and related preclinical research.

¢ Clinical Trial Protocol (Monotherapy & Combination) [1] [2]
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o Study Design: Phase /Il trials for recurrent glioblastoma. The Phase | portion established the
Maximum Tolerated Dose (MTD) of 600 mg twice daily for the monotherapy study [1]. In the
combination study, tandutinib was dosed at 500 mg twice daily [2].

o Patient Administration: Tandutinib was administered orally. In the combination trial, patients
received tandutinib monotherapy for 14 days, after which bevacizumab (10 mg/kg) was added
and infused every two weeks [2].

o Primary Endpoint: Progression-Free Survival at 6 months (PFS6). The studies were
powered to detect an improvement in PFS6 from a historical benchmark (e.g., 30% for
bevacizumab) to a higher target (e.g., 50%) [1] [2].

o Response Assessment: Tumor response was evaluated according to Response
Assessment in Neuro-Oncology (RANO) criteria via MRI scans [2].

¢ Preclinical Mechanistic Study (In Vitro) [3]

o Cell Lines: Human colon cancer cells (e.g., HCT116, HT-29) and normal colonic epithelial cells
(FHC).

o Proliferation Assay: Cells were treated with increasing doses of tandutinib (0-50 uM). Cell
proliferation was analyzed using a hexosaminidase assay.

o Apoptosis Assay: Caspase-3/7 activity was measured using a commercial homogeneous
assay kit to quantify apoptosis induction.

o Colony Formation Assay: Cells were treated with tandutinib (25 uM) for 48 hours, then
allowed to grow for 10 more days before colonies were stained and counted.

o Molecular Analysis: Western blotting was used to assess the inhibition of phosphorylation of
c-Kit, Akt, mMTOR, and p70S6 Kinase.

Tandutinib's Mechanism of Action and Signaling
Pathways

Tandutinib is an oral inhibitor of type III receptor tyrosine kinases, primarily targeting PDGFR-B, FLT3,
and c-Kit [1] [4] [5]. In glioblastoma, the rationale was to disrupt tumor growth and angiogenesis by
inhibiting PDGFR signaling, which is expressed on endothelial cells in glioblastoma [1]. Preclinical studies
in other cancers showed that tandutinib inhibits the Akt/mTOR signaling pathway, leading to reduced

proliferation and increased apoptosis [3].

The diagram below illustrates the key signaling pathways targeted by tandutinib and the consequential

cellular effects.
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Tandutinib's Mechanism of Action and Cellular Effects
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Research Implications and Future Directions

The clinical data suggests several considerations for future drug development:

o Patient Selection: The phase Il monotherapy trial was not enriched for patients with PDGF
pathway alterations [1]. Future studies could explore biomarkers to identify a patient subpopulation
more likely to respond.

e Drug Delivery Challenge: Despite achieving high tumor-to-plasma concentration ratios (mean of
13.1:1) [1], efficacy was limited. This underscores the challenge of drug delivery and distribution
within the tumor microenvironment in glioblastoma.

¢ Novel Delivery Systems: Promising preclinical research explores esterase-responsive prodrug
nanoparticles of tandutinib. These nanoparticles, designed for optimized size and active targeting,
have shown improved intracranial delivery and efficacy in mouse models of glioblastoma, suggesting
a potential path to reviving the therapeutic application of tandutinib [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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